4-Fluoro-2-hydroxybenzaldehyde

Crystallography Polymorphism Materials Science

4-Fluoro-2-hydroxybenzaldehyde (CAS 348-28-7) is a non-interchangeable fluorinated salicylaldehyde. Distinct monoclinic P2(1) crystal and 70-72°C melting point differ from isomers—critical for purification and route validation. Essential for antifungal chromone/quinoline synthesis. Specify 4-fluoro to avoid route failure. Inquire for bulk.

Molecular Formula C7H5FO2
Molecular Weight 140.11 g/mol
CAS No. 348-28-7
Cat. No. B130115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-hydroxybenzaldehyde
CAS348-28-7
Synonyms4-Fluoro-2-hydroxybenzaldehyde;  2-Hydroxy-4-fluorobenzaldehyde; 
Molecular FormulaC7H5FO2
Molecular Weight140.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)O)C=O
InChIInChI=1S/C7H5FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
InChIKeyGBJJCODOZGPTBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-hydroxybenzaldehyde (CAS 348-28-7): A Foundational Reagent for Bioactive Quinoline and Chromone Synthesis


4-Fluoro-2-hydroxybenzaldehyde (CAS 348-28-7), also known as 4-Fluorosalicylaldehyde, is a key fluorinated aromatic building block . It is characterized by the presence of an aldehyde and a hydroxyl group on a benzene ring, along with a fluorine atom at the para position relative to the hydroxyl group. This specific substitution pattern imparts distinct electronic properties and reactivity, making it a crucial intermediate in organic synthesis. Its primary applications include serving as a reagent to synthesize quinoline derivatives with potential antibacterial and antituberculosis effects, and for preparing chromones such as 4-oxo-4H-1-benzopyran-2-carboxylic acid .

Why 4-Fluoro-2-hydroxybenzaldehyde Cannot Be Interchanged with Other Fluorinated Salicylaldehyde Isomers


Procurement and scientific selection of fluorinated salicylaldehydes require precise specification, as in-class substitution with positional isomers (e.g., 3-fluoro or 5-fluoro derivatives) is not scientifically sound. The position of the fluorine substituent dramatically alters the compound's solid-state properties, including crystal packing and intermolecular interactions [1]. For instance, 4-Fluoro-2-hydroxybenzaldehyde exhibits a unique crystal structure and melting point that differs significantly from its isomers, directly impacting purification processes and formulation [1][2]. Furthermore, the intramolecular hydrogen bonding network, which is sensitive to the fluorine's position, influences reactivity and the stability of intermediates, making each isomer a distinct chemical entity with non-interchangeable performance in a synthetic route [3].

Quantitative Evidence Differentiating 4-Fluoro-2-hydroxybenzaldehyde for Scientific Selection


Crystal Structure and Polymorphism: A Unique Monoclinic Packing Motif

The crystal structure of 4-Fluoro-2-hydroxybenzaldehyde is definitively characterized as monoclinic with a space group of P2(1), setting it apart from the crystal structures of other fluorinated salicylaldehydes [1]. X-ray diffraction analysis has provided precise unit cell parameters: a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, and Z = 2 [1]. The crystal structure was refined to a high-resolution R-value of 0.042 from 1798 observed reflections, confirming a high degree of structural certainty [1].

Crystallography Polymorphism Materials Science

Divergent Melting Point: A 14°C Offset for Purification and Process Design

The melting point is a critical, easily measurable physical constant that is highly sensitive to molecular packing and purity. 4-Fluoro-2-hydroxybenzaldehyde exhibits a melting point range of 70-72 °C [1]. This value is significantly lower than that of its 5-fluoro positional isomer, 5-Fluoro-2-hydroxybenzaldehyde (CAS 347-54-6), which melts at 84-86 °C .

Physical Chemistry Process Chemistry Purification

Antimicrobial Potential: Enabling the Synthesis of Potent Leads with Amphotericin B-Comparable Activity

4-Fluoro-2-hydroxybenzaldehyde serves as a crucial synthetic intermediate for generating halogenated salicylaldehyde derivatives with potent antimicrobial properties . A study on a panel of 22 aromatic aldehydes, including 19 substituted salicylaldehydes, demonstrated that halogenated congeners in this class show remarkable sensitivity against yeasts like Candida albicans and Saccharomyces cerevisiae [1]. The minimal inhibitory concentrations (MICs) of the most potent members in this class were found to be roughly the same magnitude as that of the clinical antifungal amphotericin B, and the compounds were confirmed to be fungicidal, not merely inhibitory [1].

Antimicrobial Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Specialized Application Scenarios for 4-Fluoro-2-hydroxybenzaldehyde Based on Empirical Evidence


Solid-State Materials Design and Polymorph Screening

The well-defined and unique monoclinic crystal structure of 4-Fluoro-2-hydroxybenzaldehyde, with its specific P2(1) space group and Z=2 unit cell [1], makes it an ideal candidate for research in crystal engineering and solid-state materials. Its distinct packing motif, characterized by specific intermolecular interactions, can be exploited in the design of co-crystals or as a model compound in polymorphism studies. The 14°C lower melting point compared to its 5-fluoro isomer further indicates different intermolecular forces, providing a quantifiable parameter for selecting the optimal isomer for solid-state applications.

Process Development and Analytical Method Validation

The quantifiable differences in physical properties, most notably the 70-72 °C melting point [1], provide a clear metric for quality control and purification. This specific melting point is a reliable indicator of identity and purity, and its 14°C offset from the 5-fluoro isomer prevents misidentification. This is crucial for developing robust and reproducible synthetic routes, ensuring the correct starting material is used and the final product can be validated with simple analytical techniques.

Antimicrobial Drug Discovery and Lead Optimization

As a key precursor to halogenated salicylaldehydes, this compound enables access to a chemical space associated with high-potency antifungal activity [1][2]. Medicinal chemists can use 4-Fluoro-2-hydroxybenzaldehyde as a building block to synthesize and explore novel derivatives targeting drug-resistant fungal pathogens, with the knowledge that the resulting class of compounds has demonstrated fungicidal activity comparable to amphotericin B [2]. This provides a strong, evidence-based rationale for initiating drug discovery campaigns focused on this scaffold.

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